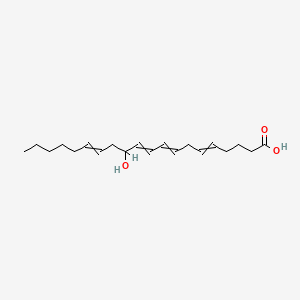

12(R)-Hete

Overview

Description

A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)

Scientific Research Applications

1. Neuroprotective Effects

12-Hydroxyeicosatetraenoic acid (12-HETE) has been identified as a neuromodulator that can attenuate calcium influx and glutamate release, as well as inhibit AMPA receptor activation. This makes it a potential agent for reducing neuronal excitotoxicity, which is a significant factor in ischemic injury in the heart and brain. Hampson and Grimaldi (2002) found that 12-(S)HETE provided up to 40% less damage in cortical neuron cultures subjected to AMPA-R-mediated glutamate toxicity, highlighting its protective effects against neuronal damage (Hampson & Grimaldi, 2002).

2. Cellular Growth Modulation

12(S)-HETE has been shown to influence the growth of 3T6 fibroblast cells through the activation of mitogen-activated protein kinase pathways and cyclin D1 levels. Nieves and Moreno (2008) demonstrated that 12(S)-HETE can enhance cAMP and intracellular calcium concentration, indicating its role in cell proliferation and signaling pathways involved in regulating cell growth (Nieves & Moreno, 2008).

3. Cancer Progression and Metastasis

12(S)-HETE has been implicated in enhancing metastatic spread by inducing cancer cell and lymph endothelial cell motility. Nguyen et al. (2016) provided evidence that 12(S)-HETE activates a 12-HETER–RHO–ROCK–MYPT signaling cascade essential for lymph endothelial cell retraction and the formation of circular chemorepellent-induced defects, contributing to metastatic colonization (Nguyen et al., 2016).

4. Activation of Aryl Hydrocarbon Receptor

12(R)-HETE can act as a potent activator of the Aryl hydrocarbon receptor (AHR) pathway. Chiaro et al. (2008) found that it modulates AHR activity, which is significant in inflammatory disease conditions in the skin, potentially leading to AHR activation (Chiaro et al., 2008).

5. Involvement in Ocular Surface Inflammation

12(R)-HETE has been detected in the human tear film, particularly in cases of ocular surface inflammation. Mieyal et al. (2001) observed that 12-HETrE levels were significantly higher in inflamed eyes, suggesting its role in the inflammation of the ocular surface (Mieyal et al., 2001).

6. Influence on Angiogenesis

12(R)-HETrE is known for its angiogenic activity in ocular and dermal tissues. Mezentsev et al. (2002) found that it induces vascular endothelial growth factor (VEGF) expression in rabbit limbal microvessel endothelial cells, indicating its significant role in angiogenesis, particularly in response to hypoxic injury (Mezentsev et al., 2002).

properties

Product Name |

12(R)-Hete |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

12-hydroxyicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |

InChI Key |

ZNHVWPKMFKADKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |

synonyms |

12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |

Origin of Product |

United States |

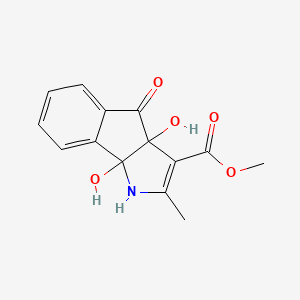

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

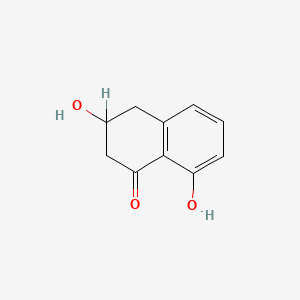

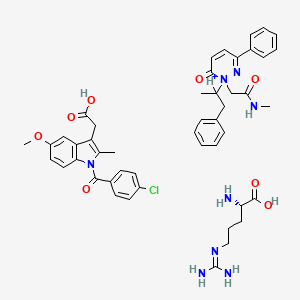

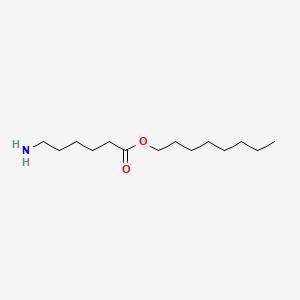

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)